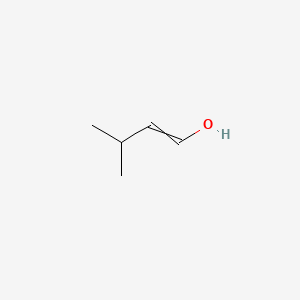
3-Methylbut-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbut-1-en-1-ol is a natural product found in Bupleurum falcatum with data available.
Scientific Research Applications
Synthesis of Biologically Relevant Spirocycles
3-Methylbut-1-en-1-ol derivatives play a significant role in the synthesis of spiropyrrolidine and spiropiperidine scaffolds through cascade cyclization processes. These biologically relevant spirocycles are synthesized in good yields, demonstrating the compound's utility in constructing complex molecular structures efficiently (Reddy et al., 2015).
Antitumor Potential and Cytotoxicity
The compound has been observed in the context of cytotoxicity against tumor cell lines. Specifically, sesquiterpene hydroperoxides, structurally related to 3-Methylbut-1-en-1-ol, have shown moderate cytotoxicity, suggesting potential antitumor properties (Lee et al., 2006).
Catalytic Applications in Organic Synthesis
3-Methylbut-1-en-1-ol derivatives are also significant in catalysis, particularly in Heck reactions of aryl halides. These reactions lead to the selective formation of β-arylated carbonyl compounds and demonstrate the versatility of these compounds in organic synthesis (Berthiol et al., 2006).
Enantioselective Synthesis of Propargylic Amines
The compound plays a critical role in the enantioselective synthesis of propargylic amines, showcasing high enantiomeric excess and yield. This application is crucial in pharmaceutical chemistry for producing stereochemically complex molecules (Fan & Ma, 2013).
Mechanistic Studies in Chemical Reactions
3-Methylbut-1-en-1-ol derivatives are used in mechanistic studies, like examining the diastereoselective epoxidation of chiral allylic alcohols. These studies provide valuable insights into reaction pathways and stereochemical outcomes of chemical reactions (Cui et al., 2002).
properties
Product Name |
3-Methylbut-1-en-1-ol |
|---|---|
Molecular Formula |
C5H10O |
Molecular Weight |
86.13 g/mol |
IUPAC Name |
3-methylbut-1-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3 |
InChI Key |
QVDTXNVYSHVCGW-UHFFFAOYSA-N |
SMILES |
CC(C)C=CO |
Canonical SMILES |
CC(C)C=CO |
synonyms |
isopentenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-(sulfosulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216186.png)
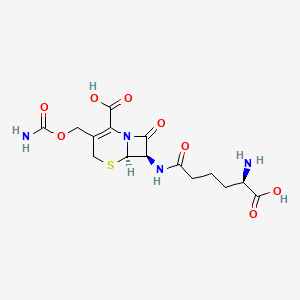
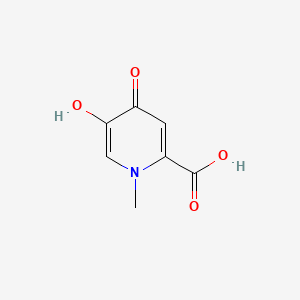
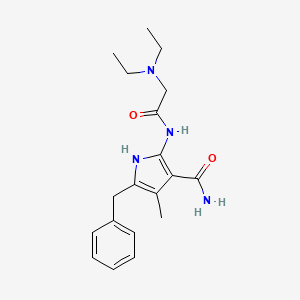
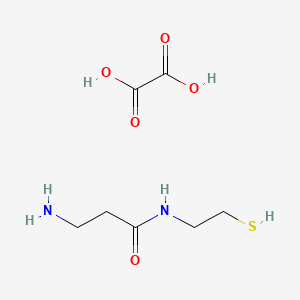


![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
![(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid](/img/structure/B1216197.png)
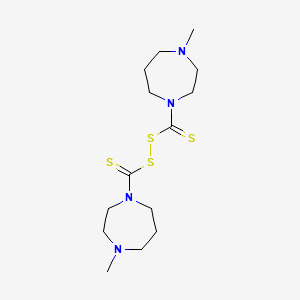
![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)